molecular formula C8H11NO2 B1267613 N-Butylmaleimide CAS No. 26714-90-9

N-Butylmaleimide

Cat. No. B1267613
CAS RN: 26714-90-9
M. Wt: 153.18 g/mol
InChI Key: JNPCNDJVEUEFBO-UHFFFAOYSA-N
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Description

N-Butylmaleimide is a chemical compound with the empirical formula C8H11NO2 . It is used in various areas of research including life science, material science, chemical synthesis, chromatography, and analytical studies .


Molecular Structure Analysis

N-Butylmaleimide has a molecular weight of 153.18 . Its structure includes a maleimide group (pyrrol-2,5-dione) attached to a butyl group . The molecule contains a total of 22 bonds, including 11 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, and 1 imide .


Chemical Reactions Analysis

While specific chemical reactions involving N-Butylmaleimide are not detailed in the search results, it’s worth noting that maleimides, in general, are known to react with thiols . This reaction forms a strong C-S bond and is virtually irreversible .


Physical And Chemical Properties Analysis

N-Butylmaleimide has a density of 1.1±0.1 g/cm3, a boiling point of 243.5±9.0 °C at 760 mmHg, and a flash point of 97.2±0.0 °C . It has a molar refractivity of 40.5±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 136.7±3.0 cm3 .

Scientific Research Applications

  • Polymer Synthesis and Nanocomposites : N-Butylmaleimide has been used in the synthesis of nanocomposites. For instance, Li and Chen (2003) demonstrated the synthesis of poly(N-n-butylmaleimide)–clay nanocomposites using free radical polymerization, which resulted in materials with higher glass transition temperatures compared to pure poly(N-n-butylmaleimide) (Li & Chen, 2003).

  • Characterization of Polymers : Research by Matsumoto, Kubota, and Otsu (1990) on the polymerization of N-tert-Butylmaleimide led to high molecular weight and less-flexible poly(substituted methylene), providing insights into the flexibility and reactivity of the polymer chain (Matsumoto, Kubota, & Otsu, 1990).

  • Drug Delivery Systems : Ilgin, Ozay, and Ozay (2019) designed N-tert-butylmaleimic acid and synthesized pH-responsive hydrogels using it. These hydrogels showed potential for sustained drug release, highlighting their application in pharmaceuticals (Ilgin, Ozay, & Ozay, 2019).

  • Block Copolymers : Research on poly(styrene‐co‐N‐butylmaleimide) macroinitiators by Lokaj and Ek (1999) explored controlled autopolymerization leading to block copolymers with narrow molecular weight distributions, useful in various industrial applications (Lokaj & Ek, 1999).

  • Membrane Technology : A study by Matsumoto, Oki, and Otsu (1991) investigated the permeation of gases through poly(N-n-alkylmaleimide) membranes, including poly(N-n-butylmaleimide). These membranes showed high permeability coefficients, indicating potential applications in gas separation technologies (Matsumoto, Oki, & Otsu, 1991).

Safety And Hazards

N-Butylmaleimide is harmful if swallowed and causes skin and eye irritation . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

While specific future directions for N-Butylmaleimide are not mentioned in the search results, it’s worth noting that polymaleimides bearing N-silyl substituents have been synthesized and found to have excellent thermal stability . This suggests potential future directions in the development of high-performance materials.

properties

IUPAC Name

1-butylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-2-3-6-9-7(10)4-5-8(9)11/h4-5H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPCNDJVEUEFBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26714-90-9
Record name 1H-Pyrrole-2,5-dione, 1-butyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26714-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60949527
Record name 1-Butyl-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60949527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Butylmaleimide

CAS RN

2973-09-3, 26714-90-9
Record name N-Butylmaleimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2973-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC407144
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407144
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Butylmaleimide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45298
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Butyl-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60949527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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